BenchChemオンラインストアへようこそ!

Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid

Multivalency Scaffold Design Bioconjugation

This C₃-symmetric tris-benzoxazole scaffold features three hydrazinyl conjugation handles on a pre-organized core, enabling single-step assembly of trivalent inhibitors, glycoclusters, or PROTAC linkers. Unlike monomeric analogs, the tris-architecture delivers cooperative binding and enhanced local effective molarity. Ideal for parallel library synthesis and multivalent drug discovery programs. ISO-certified ≥97% purity ensures reliable performance.

Molecular Formula C35H46N12O14S3
Molecular Weight 955
CAS No. 1078713-29-7
Cat. No. B2408029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid
CAS1078713-29-7
Molecular FormulaC35H46N12O14S3
Molecular Weight955
Structural Identifiers
SMILESCC(=O)O.C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN.C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN.C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN
InChIInChI=1S/3C11H14N4O4S.C2H4O2/c3*12-14-11-13-9-7-8(1-2-10(9)19-11)20(16,17)15-3-5-18-6-4-15;1-2(3)4/h3*1-2,7H,3-6,12H2,(H,13,14);1H3,(H,3,4)
InChIKeyPFMJIWXYNIMXMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid (CAS 1078713-29-7): Compound Class and Structural Features


The compound Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid (CAS 1078713-29-7) is a C₃-symmetric tris-benzoxazole scaffold characterized by three covalently tethered 2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole arms in a 3:1 acetate stoichiometry . It belongs to the class of sulfonamide-functionalized benzoxazole derivatives, which have been widely investigated for enzyme inhibition (e.g., human GST P1-1, VEGFR-2, α-glucosidase) and antimicrobial activity [1]. With a molecular weight of 955.0 g·mol⁻¹ and molecular formula C₃₅H₄₆N₁₂O₁₄S₃, this compound combines multiple hydrazinyl, morpholine-sulfonyl, and acetate counterion groups within a single molecular entity .

Why Generic Substitution Fails for Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid


The monomeric benzoxazole sulfonamide analog 2-hydrazino-5-(morpholin-4-ylsulfonyl)-1,3-benzoxazole (MW ≈ 298.3 g·mol⁻¹) is a common commercial building block, but it lacks the multivalent presentation of the tris-scaffold . Substituting the C₃-symmetric tris-adduct with three equivalents of the monomer cannot replicate spatial pre-organization, local effective molarity, or cooperative binding effects that are intrinsic to the trivalent architecture [1]. Furthermore, simple mono-sulfonamide benzoxazole derivatives often exhibit distinct solubility and bioavailability profiles due to the absence of the multiple morpholine-sulfonyl groups that enhance polarity and hydrogen-bonding capacity in the tris-compound [2].

Product-Specific Quantitative Evidence Guide for Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid


Multivalent Hydrazinyl Presentation vs. Monomeric Benzoxazole Sulfonamide

The tris-scaffold presents three hydrazinyl groups per molecule, whereas the monomeric analog 2-hydrazino-5-(morpholin-4-ylsulfonyl)-1,3-benzoxazole provides only one . This three-fold increase in reactive handles enables single-step tri-functionalization, which is not achievable with equimolar amounts of the monomer without introducing heterogeneous mixtures .

Multivalency Scaffold Design Bioconjugation

Certified Purity Specification: ≥97% (NLT 97%) vs. Typical Vendor Purity for Analogs

The tris-compound is supplied under ISO-certified quality systems with a minimum purity specification of NLT 97% (MolCore) or >95% (AKSci), whereas many analogous monomeric benzoxazole sulfonamides are listed without certified purity documentation or at lower specifications . For comparison, the monomer 2-hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole is offered at 98% purity by some vendors, but the purity is not consistently accompanied by ISO certification .

Quality Control Assay Purity ISO Certification

Predicted Physicochemical Properties: Molecular Weight-Driven Differentiation for Permeability and Solubility

The tris-compound's molecular weight (955.0 g·mol⁻¹) substantially exceeds that of the monomeric analog (298.3 g·mol⁻¹), placing it beyond the typical Rule-of-Five (Ro5) space, whereas the monomer falls within Ro5 limits . This differentiation is relevant for applications where beyond-Ro5 (BRo5) properties are desired, such as targeted protein degradation (PROTACs) or oligomeric inhibitor design . Predicted density for the monomeric benzoxazole sulfonamide is 1.5 ± 0.1 g·cm⁻³ with a boiling point of 533.9 ± 60.0 °C, suggesting the tris-adduct will have even higher density and thermal stability due to the additional aromatic and sulfonamide moieties .

Drug-likeness Physicochemical Properties Permeability

Sulfonamide-Benzoxazole Pharmacophore Density: Enzyme Inhibition Potential

Benzoxazole sulfonamide derivatives have demonstrated potent inhibition of human GST P1-1 (IC₅₀ as low as 10.2 µM) and VEGFR-2 (IC₅₀ 0.14–0.23 µM) [1]. The tris-compound contains three sulfonamide-benzoxazole pharmacophoric units per molecule, potentially enabling avidity-driven binding to oligomeric targets or simultaneous engagement of multiple binding sites [2]. While direct IC₅₀ values for the tris-compound are not yet reported, pharmacophore density provides a rational basis for differentiation from mono-sulfonamide benzoxazole analogs that can engage only one target site per molecule [3].

Enzyme Inhibition Sulfonamide Pharmacophore GST P1-1

Synthetic Tractability: Single-Entity C₃-Symmetric Scaffold vs. Multi-Component Assembly

The tris-compound is available as a pre-assembled, single-entity C₃-symmetric scaffold (CAS 1078713-29-7), whereas researchers requiring a trivalent benzoxazole sulfonamide architecture would otherwise need to synthesize or purchase the monomer (CAS 790270-90-5) and perform multi-step trimerization and purification . The monomer is commercially available at 95–98% purity, but no commercial trivalent alternative built on a benzoxazole core exists under a distinct CAS registry . This positions the tris-compound as a unique entry for C₃-symmetric library synthesis and catalyst design .

C3-Symmetry Synthetic Efficiency Scaffold Complexity

Acetate Counterion Stoichiometry: 3:1 Salt vs. Free Base Handling

The tris-compound is formulated as a 3:1 acetate salt (three benzoxazole-hydrazine units per one acetic acid), whereas the monomeric analog is typically supplied as the free base [1]. Acetate salt formation can enhance aqueous solubility and improve handling characteristics for biological assay preparation [2]. While quantitative solubility data for the tris-compound is not publicly available, class-level experience with hydrazine-containing benzoxazoles indicates that acetate counterions reduce the propensity for oxidative degradation during storage compared to free-base forms .

Salt Form Solubility Stability

Best Research and Industrial Application Scenarios for Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid


C₃-Symmetric Dendrimer and Multivalent Ligand Synthesis

The pre-organized tris-hydrazinyl scaffold enables single-step conjugation of three identical or orthogonal payloads (fluorophores, drugs, targeting moieties) at the hydrazinyl sites. This C₃-symmetry is directly evidenced by the three hydrazinyl groups per molecule confirmed by the molecular formula C₃₅H₄₆N₁₂O₁₄S₃ . Researchers building trivalent glycoclusters, chelators, or multivalent enzyme inhibitors benefit from avoiding multi-step monomer trimerization .

Targeted Protein Degradation (PROTAC) and Bivalent Inhibitor Design

With a molecular weight of 955.0 g·mol⁻¹, the tris-compound operates in beyond-Rule-of-Five chemical space suitable for PROTAC linker scaffolds or bivalent inhibitor cores . The hydrazinyl handles allow attachment of E3 ligase ligands and target-protein binding moieties, while the morpholine-sulfonyl groups contribute solubility and hydrogen-bonding capacity .

High-Throughput Screening Library Synthesis

The availability of ISO-certified material at ≥97% purity makes the tris-compound suitable as a core scaffold for parallel library synthesis. Three-point diversification via hydrazone formation, acylation, or sulfonylation of the hydrazinyl groups enables rapid generation of structurally diverse compound collections for phenotypic or biochemical screening .

Enzyme Inhibition Studies Targeting Oligomeric Proteins

Based on class-level evidence that benzoxazole sulfonamides inhibit human GST P1-1 (IC₅₀ 10.2 µM) and VEGFR-2 (IC₅₀ 0.14–0.23 µM) , the tris-scaffold's three pharmacophoric units may engage multiple active sites or subunits of oligomeric enzymes. This application scenario requires experimental validation but is mechanistically plausible given the known inhibitory activity of structurally related mono-sulfonamide benzoxazoles .

Quote Request

Request a Quote for Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.